Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is classified as:
The synthesis of ethyl 2-methyl-3-phenyloxirane-2-carboxylate is primarily achieved through the Darzens condensation reaction. This method involves the following steps:
The molecular structure of ethyl 2-methyl-3-phenyloxirane-2-carboxylate can be described as follows:
InChI=1S/C12H12O3/c1-13-12(14)11(10)9-8-6-4-2-5-7-8/h2-7,11H,1H3
The compound features a phenyl group attached to a carbon atom that is part of an epoxide ring, contributing to its unique reactivity profile. The presence of both an epoxide and an ester group allows for diverse chemical transformations.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate can undergo various chemical reactions:
The mechanism of action for ethyl 2-methyl-3-phenyloxirane-2-carboxylate is primarily related to its epoxide ring and ester functional group:
This dual reactivity enhances its application potential in synthetic organic chemistry.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate holds significant potential across various scientific fields:
Research has demonstrated its utility in synthesizing various derivatives that may have biological activity or therapeutic potential .
CAS No.: 31348-80-8
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2
CAS No.: 20542-97-6